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Cat. No.: B040749

An In-depth Technical Guide to 1-(2-
Chlorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)cyclopropanecarbonitrile is a substituted cyclopropane derivative. The
cyclopropane ring, a three-membered carbocycle, is a structural motif of interest in medicinal
chemistry due to its unique conformational properties and ability to introduce rigidity into
molecules. The presence of a chlorophenyl group and a nitrile functionality suggests its
potential as a versatile building block in the synthesis of more complex molecules, potentially
for pharmaceutical applications. This document provides a comprehensive overview of the
available chemical properties and structural information for 1-(2-
Chlorophenyl)cyclopropanecarbonitrile.

Chemical Structure and Properties

The chemical structure of 1-(2-Chlorophenyl)cyclopropanecarbonitrile consists of a
cyclopropane ring substituted with a 2-chlorophenyl group and a nitrile group at the same
carbon atom.
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Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 1-(2-chlorophenyl)cyclopropane-1-carbonitrile
CAS Number 122143-18-4[1][2]

Molecular Formula C10HsCIN[1][2]

SMILES C1CC1(C#N)C2=CC=CC=C2CI

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 177.63 g/mol [1][2]
Boiling Point 312.2 £ 35.0 °C (Predicted) [1]
Density 1.24 g/mL (Predicted) [1]
Melting Point Data not available

Solubility Data not available

Note: Experimental data for the melting point and solubility of 1-(2-
Chlorophenyl)cyclopropanecarbonitrile are not readily available in the public domain. These
properties would need to be determined experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data for 1-(2-Chlorophenyl)cyclopropanecarbonitrile is
limited. The following are predicted and expected spectral characteristics based on its structure
and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1790799.htm?N=United%20Kingdom
https://www.bldpharm.com/products/122143-18-4.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1790799.htm?N=United%20Kingdom
https://www.bldpharm.com/products/122143-18-4.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1790799.htm?N=United%20Kingdom
https://www.bldpharm.com/products/122143-18-4.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1790799.htm?N=United%20Kingdom
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1790799.htm?N=United%20Kingdom
https://www.benchchem.com/product/b040749?utm_src=pdf-body
https://www.benchchem.com/product/b040749?utm_src=pdf-body
https://www.benchchem.com/product/b040749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Expected Characteristics

Aromatic protons (ortho-substituted phenyl ring)
expected in the range of & 7.0-7.5 ppm.

1H NMR Cyclopropyl protons would appear as complex
multiplets in the upfield region, typically between
0 1.0-2.0 ppm.

Aromatic carbons would appear in the & 120-

140 ppm region. The nitrile carbon is expected

around & 115-125 ppm. The quaternary carbon
13C NMR _ _

of the cyclopropane ring would be downfield,

and the CH:z carbons of the cyclopropane ring

would be in the upfield region.

A sharp, medium intensity peak for the nitrile

(C=N) stretch is expected around 2240-2260
IR Spectroscopy cm~1, Aromatic C-H stretching vibrations would

be observed above 3000 cm~1. C-Cl stretching

vibrations are expected in the fingerprint region.

The molecular ion peak (M*) would be observed
at m/z 177, with an isotopic peak (M+2) at m/z

Mass Spectrometry 179 due to the presence of the 3’Cl isotope, with
a characteristic intensity ratio of approximately
3:1.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of 1-(2-
Chlorophenyl)cyclopropanecarbonitrile is not detailed in the available literature. However, a
general and widely used method for the synthesis of 1-aryl-1-cyanocyclopropanes is the
phase-transfer catalyzed cyclopropanation of the corresponding arylacetonitrile. The following
Is a representative protocol that could be adapted for the synthesis of the target compound.

General Synthesis Protocol: Phase-Transfer Catalyzed Cyclopropanation
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This protocol describes the reaction of an arylacetonitrile with 1,2-dibromoethane under phase-
transfer catalysis conditions to yield the corresponding 1-aryl-1-cyanocyclopropane.

Materials:

e 2-Chlorophenylacetonitrile

e 1,2-Dibromoethane

e Sodium hydroxide (50% aqueous solution)

e Toluene

o Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
 Dichloromethane

e Anhydrous magnesium sulfate

o Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column
chromatography apparatus)

Procedure:

» To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-
chlorophenylacetonitrile (1 equivalent), toluene, and the phase-transfer catalyst (e.g., TBAB,
0.05 equivalents).

» With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
e Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.

» Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates
the consumption of the starting material.

 After cooling to room temperature, add water to dissolve the inorganic salts and transfer the
mixture to a separatory funnel.
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o Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the drying agent and concentrate the solvent under reduced pressure using a rotary
evaporator.

» Purify the crude product by column chromatography on silica gel, eluting with a mixture of
hexane and ethyl acetate to afford the pure 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Characterization:

The purified product should be characterized by standard analytical techniques (*H NMR, 13C
NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Biological Activity and Drug Development Potential

As of the current literature survey, there is no specific information available regarding the
biological activity, signaling pathway involvement, or direct application of 1-(2-
Chlorophenyl)cyclopropanecarbonitrile in drug development.

However, the cyclopropane scaffold is a valuable "bioisostere™ in medicinal chemistry. It is often
used to replace gem-dimethyl groups or other functionalities to improve metabolic stability,
binding affinity, and pharmacokinetic properties of drug candidates. The rigid nature of the
cyclopropane ring can also be used to lock a molecule in a specific conformation, which can be
advantageous for receptor binding.

Given its structure, 1-(2-Chlorophenyl)cyclopropanecarbonitrile could serve as a precursor
for the synthesis of novel compounds with potential biological activities. The nitrile group can
be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further
chemical modifications. The 2-chlorophenyl moiety is also a common feature in many bioactive
molecules.

Visualizations
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Caption: General workflow for the synthesis of 1-(2-Chlorophenyl)cyclopropanecarbonitrile.
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Caption: Logical flow for the structural characterization of the synthesized compound.

Conclusion

1-(2-Chlorophenyl)cyclopropanecarbonitrile is a chemical entity with potential as a synthetic
intermediate. While its fundamental chemical identifiers are established, a significant gap exists
in the experimental data for its physicochemical properties and biological activities. The
provided synthetic protocol offers a viable route for its preparation, which would enable further
investigation into its properties and potential applications in research and drug discovery.
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Future work should focus on the experimental determination of its physical constants, a
thorough spectroscopic characterization, and screening for potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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